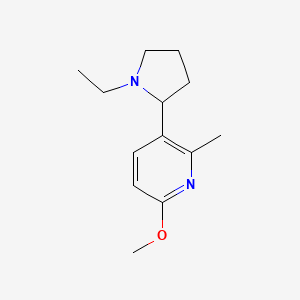
3-(1-Ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group, a methyl group, and an ethylpyrrolidine moiety
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of 2-methylpyridines. These methods often utilize catalysts such as Raney nickel to facilitate the methylation reactions .
化学反応の分析
Types of Reactions
3-(1-Ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the pyridine ring or the ethylpyrrolidine moiety.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-CPBA for oxidation and reducing agents such as hydrogen gas in the presence of a catalyst for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学的研究の応用
3-(1-Ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or ligands in coordination chemistry
作用機序
The mechanism of action of 3-(1-Ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The ethylpyrrolidine moiety can enhance binding affinity to specific proteins, while the methoxy and methyl groups can modulate the compound’s overall activity and selectivity .
類似化合物との比較
Similar Compounds
3-(1-Methylpyrrolidin-2-yl)pyridine: This compound has a similar pyrrolidine moiety but lacks the methoxy and methyl substitutions.
2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine: Another related compound with different substitution patterns on the pyridine ring.
Uniqueness
3-(1-Ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the ethylpyrrolidine moiety, in particular, enhances its potential as a bioactive compound compared to its analogs .
特性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
3-(1-ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine |
InChI |
InChI=1S/C13H20N2O/c1-4-15-9-5-6-12(15)11-7-8-13(16-3)14-10(11)2/h7-8,12H,4-6,9H2,1-3H3 |
InChIキー |
MMKQKUZRIJAQFZ-UHFFFAOYSA-N |
正規SMILES |
CCN1CCCC1C2=C(N=C(C=C2)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


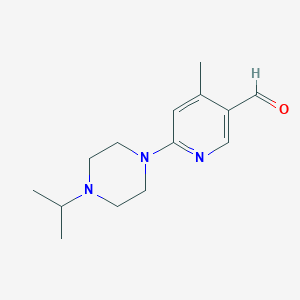
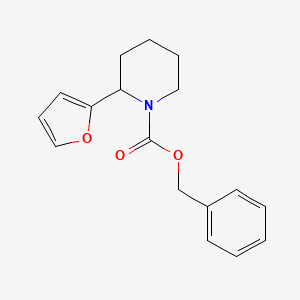
![Methyl 3-oxo-4-(2,2,2-trifluoroethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B11799655.png)

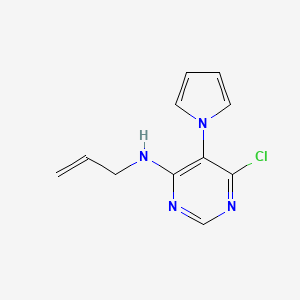
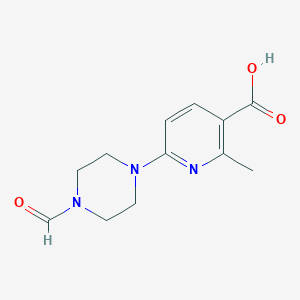
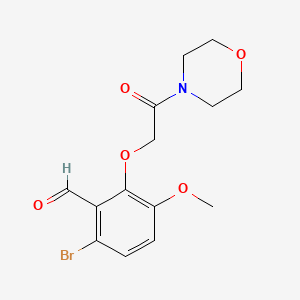
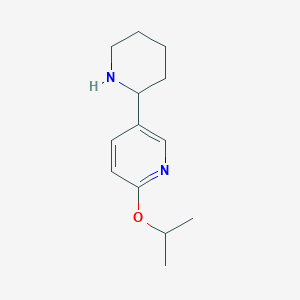

![[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester](/img/structure/B11799699.png)
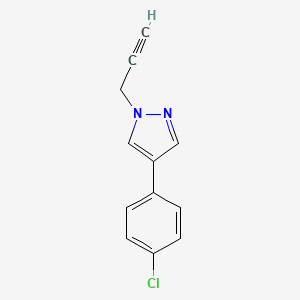
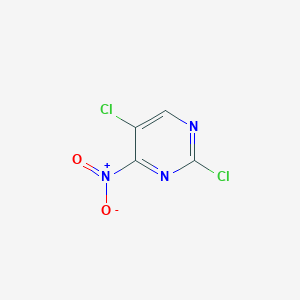
![1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-4-carboxylic acid](/img/structure/B11799714.png)

